2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid
Overview
Description
2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid is a chemical compound with a molecular formula of C₁₀H₉BrNO₃ It is characterized by the presence of an amino group (-NH₂), a bromophenyl group, and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the reaction of 4-bromobenzoic acid with an appropriate amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would depend on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
2-Amino-4-(4-bromophenyl)thiazole
4-Bromo-2-aminophenol
4-Bromobenzoic acid
Uniqueness: 2-Amino-4-(4-bromophenyl)-4-oxobutanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and reactivity set it apart from simpler bromophenyl compounds.
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Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUXUFOOPRICFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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